2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone

Catalog No.
S12464154
CAS No.
6968-99-6
M.F
C15H11Br2NO3
M. Wt
413.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone

CAS Number

6968-99-6

Product Name

2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone

IUPAC Name

2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one

Molecular Formula

C15H11Br2NO3

Molecular Weight

413.06 g/mol

InChI

InChI=1S/C15H11Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9,13-14H

InChI Key

LOYYEMPWEAHZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br

2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone is an organic compound characterized by its complex structure and notable chemical properties. It has a molecular formula of C15H11Br2NO3C_{15}H_{11}Br_{2}NO_{3} and a molecular mass of approximately 413.06 g/mol. The compound features two bromine atoms and a nitro group attached to a phenyl ring, contributing to its reactivity and potential biological activity. The melting point of this compound ranges from 128 to 131 °C, indicating its solid state at room temperature .

  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties significantly.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in different environments.

Several methods have been proposed for synthesizing 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone:

  • Bromination of Propiophenone: This method involves brominating propiophenone in the presence of a suitable solvent and catalyst.
  • Nitration of Phenyl Compounds: The introduction of the nitro group can be achieved through nitration reactions involving concentrated nitric acid and sulfuric acid.
  • One-Pot Syntheses: Recent advancements have led to one-pot synthesis strategies that combine multiple steps into a single reaction vessel, improving efficiency and yield.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield or purity.

2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug development due to its biological activity.
  • Material Science: In synthesizing polymers or materials that require specific chemical properties.
  • Research: As a reagent in organic synthesis and chemical research for exploring new chemical pathways or mechanisms.

Interaction studies involving 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone focus on its reactivity with biological molecules. Preliminary studies suggest potential interactions with proteins and enzymes, which may lead to inhibition or modulation of biological pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone. Here are some notable examples:

Compound NameCAS NumberKey Features
2,3-Dibromo-4-nitrophenylpropanone38895-96-4Similar structure but different nitro position
4-Bromo-2-nitrophenylpropanone6968-99-6Contains only one bromine atom
4-Nitrophenylacetone1000-00-0Lacks bromine substitutions but retains nitro group

Uniqueness

The uniqueness of 2,3-dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone lies in its dual bromination and specific nitro positioning on the phenyl ring, which may impart distinct electronic properties affecting its reactivity and biological activity compared to similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

412.90852 g/mol

Monoisotopic Mass

410.91057 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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